molecular formula C₁₅H₁₇NaO₃S B1663421 Sodium gualenate CAS No. 6223-35-4

Sodium gualenate

Cat. No. B1663421
CAS RN: 6223-35-4
M. Wt: 300.4 g/mol
InChI Key: GEYJUFBPCGDENK-UHFFFAOYSA-M
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Description

Sodium gualenate is a sodium salt of guaiazulene . It is a skin protectant and anti-inflammatory drug used to treat mild to moderate forms of dermatitis . It is also used for the treatment of duodenal ulcer, gastric ulcer, and gastritis .


Molecular Structure Analysis

The molecular formula of Sodium gualenate is C15H17NaO3S . Its average mass is 300.348 Da and its monoisotopic mass is 300.079620 Da .


Physical And Chemical Properties Analysis

Sodium gualenate has an average mass of 300.348 Da and a monoisotopic mass of 300.079620 Da . It is unstable and will decompose under light, air oxidation, and high-temperature environment .

Safety And Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Future Directions

Sodium gualenate was originally studied as an antiulcer agent and is primarily indicated in conditions like Duodenal ulcer, Gastric ulcer, Gastritis. It is also clinically used as a therapeutic agent in the treatment of inflammation of the mouth and throat, for example, pharyngitis as well as other inflammatory diseases such as tonsillitis .

properties

IUPAC Name

sodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3S.Na/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;/h5-9H,1-4H3,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYJUFBPCGDENK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211279
Record name Sodium Gualenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium gualenate

CAS RN

6223-35-4
Record name Sodium Gualenate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006223354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium Gualenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium gualenate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM GUALENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19WSH095WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
F ZHANG, YC LUO - Chinese Journal of Pharmaceutical …, 2010 - ingentaconnect.com
… - 1 for sodium gualenate. The average recoveries were 100. 4… sodium gualenate granules, and can be used for its quality control. Key words:HPLC; L- glutamine and sodium gualenate …
Number of citations: 1 www.ingentaconnect.com
Z ZHANG, Q LIU, H BO, X GUO - Chinese Journal of …, 2001 - ingentaconnect.com
A HPLC method was established for the determination of sodium gualenate and its related … The precision of sodium gualenate was good (RSD=0.29%,n=6).Conclusion:The proposed …
Number of citations: 2 www.ingentaconnect.com
Z GENG, Y YANG - Chinese Journal of Pharmaceutical …, 2015 - ingentaconnect.com
… Sodium gualenate was detected at the negative mode with … Results: The linearity of L-glutamine and sodium gualenate was … The recoveries of L-glutamine and sodium gualenate in high,…
Number of citations: 0 www.ingentaconnect.com
G Xia, Y Liu, M Deng - … Medicine in Intensive and Critical Care, 2013 - pesquisa.bvsalud.org
Objective To observe the effects of marzulene (L-glutamine and sodium gualenate) on cellular immune function in patients with severe acute pancreatitis (SAP). Methods A prospective …
Number of citations: 1 pesquisa.bvsalud.org
JX Xu - China Tropical Medicine, 2009 - cabdirect.org
A study was conducted to establish a new HPLC method for determination of L-glutamine and sodium gualenate granules. HPLC was used with Hypersil ODS2 columnat 4.6× 250 mm, …
Number of citations: 2 www.cabdirect.org
Y SHEN, D ZHANG, J ZENG… - Chinese Journal of …, 2001 - ingentaconnect.com
To establish HPLC method for determination of water-soluble drug sodium gualenate(SGL)in rabbit plasma. Methods:In the experiments,three clean-up techniques of rabbit plasma …
Number of citations: 0 www.ingentaconnect.com
M Ushiyama, R IKEDA, T NITTA, Y TAZITSU… - ORAL …, 2008 - jstage.jst.go.jp
In our hospital, hospital preparations of Azunol Saline Gargle (AS, saline solution containing 0.006% sodium gualenate hydrate), and Azunol Lidocaine Saline Gargle (ALS, AS with …
Number of citations: 2 www.jstage.jst.go.jp
HY Kun - 昆明医科大学学报, 2012 - kyxuebao.kmmu.edu.cn
… Jianpiwei Keli,L-Glutamine and Sodium Gualenate Granules for gastroenteral diseases was … There was no oligosaccharides in the L-Glutamine and Sodium Gualenate Granules.There …
Number of citations: 0 kyxuebao.kmmu.edu.cn
LL Zhu, LC Xu, Y Chen, Q Zhou… - World Journal of …, 2012 - ncbi.nlm.nih.gov
… oral suspension > L-glutamine and sodium gualenate granules > rebamipide > sucralfate … teprenone (0.91%), L-glutamine and sodium gualenate granules (0.92%), gefarnate (0.31%)…
Number of citations: 32 www.ncbi.nlm.nih.gov
H Doi, M Fujiwara, H Suzuki, Y Niwa… - … and Clinical Oncology, 2015 - ncbi.nlm.nih.gov
… A mouthwash with sodium gualenate hydrate was also concomitantly used, but no other mucosal protective agents were permitted during this prospective study. Toxicity was assessed …
Number of citations: 23 www.ncbi.nlm.nih.gov

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